Cas no 400607-30-9 (9,9-Diethylfluorene-2-boronicacid)

9,9-Diethylfluorene-2-boronic acid is a boronic acid derivative featuring a fluorene core with diethyl substitutions at the 9-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as an organoboron reagent. The diethyl groups enhance steric hindrance, improving selectivity in coupling reactions while maintaining solubility in common organic solvents. Its robust structure ensures compatibility with diverse reaction conditions, making it valuable in synthesizing conjugated polymers, pharmaceuticals, and advanced materials. The boronic acid moiety enables efficient carbon-carbon bond formation, underscoring its utility in organic synthesis and materials science. Proper handling under inert conditions is recommended to preserve its reactivity.
9,9-Diethylfluorene-2-boronicacid structure
400607-30-9 structure
Product Name:9,9-Diethylfluorene-2-boronicacid
CAS No:400607-30-9
MF:C17H19BO2
MW:266.142565011978
CID:68008
PubChem ID:22348452
Update Time:2025-05-20

9,9-Diethylfluorene-2-boronicacid Chemical and Physical Properties

Names and Identifiers

    • 9,9-Diethylfluorene-2-boronicacid
    • (9,9-diethylfluoren-2-yl)boronic acid
    • 9,9-diethyl-9H-fluoren-2-yl-boronic acid
    • Boronic acid,B-(9,9-diethyl-9H-fluoren-2-yl)
    • Boronicacid,(9,9-diethyl-9H-fluoren-2-yl)-(9CI)
    • Boronicacid, (9,9-diethyl-9H-fluoren-2-yl)- (9CI)
    • 9,9-Diethylfluorene-2-boronic acid
    • 400607-30-9
    • DTXSID70625103
    • (9,9-DIETHYL-9H-FLUOREN-2-YL)BORONICACID
    • SCHEMBL430235
    • (9,9-DIETHYL-9H-FLUOREN-2-YL)BORONIC ACID
    • SB66303
    • Inchi: 1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3
    • InChI Key: LJXCAJRBJDNXDM-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC2C3C=CC=CC=3C(CC)(CC)C=2C=1)O

Computed Properties

  • Exact Mass: 266.14800
  • Monoisotopic Mass: 266.1478100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 456.52°C at 760 mmHg
  • Flash Point: 229.895°C
  • Refractive Index: 1.606
  • PSA: 40.46000
  • LogP: 2.45290

9,9-Diethylfluorene-2-boronicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D268925-50mg
9,9-Diethylfluorene-2-boronicacid
400607-30-9
50mg
$ 170.00 2022-06-05
TRC
D268925-100mg
9,9-Diethylfluorene-2-boronicacid
400607-30-9
100mg
$ 285.00 2022-06-05
TRC
D268925-250mg
9,9-Diethylfluorene-2-boronicacid
400607-30-9
250mg
$ 570.00 2022-06-05

Additional information on 9,9-Diethylfluorene-2-boronicacid

Introduction to 9,9-Diethylfluorene-2-Boronic Acid (CAS No. 400607-30-9)

9,9-Diethylfluorene-2-boronic acid, also known by its CAS number CAS No. 400607-30-9, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound belongs to the family of fluorene derivatives, which are widely recognized for their unique electronic properties and structural diversity. The presence of the boronic acid group at the 2-position of the fluorene skeleton makes it an ideal substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic chemistry.

The structure of 9,9-diethylfluorene-2-boronic acid consists of a fluorene core with two ethyl groups attached at the 9-position and a boronic acid group at the 2-position. This arrangement not only enhances the compound's stability but also provides a platform for further functionalization. Recent studies have highlighted its potential in synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and quantum dots, where its electronic properties play a pivotal role in enhancing device performance.

In terms of physical properties, 9,9-diethylfluorene-2-boronic acid is typically a crystalline solid with a melting point around 185°C. It is soluble in common organic solvents such as dichloromethane and THF, making it suitable for various synthetic protocols. The compound's stability under mild conditions has made it a preferred choice for researchers working on sensitive reactions.

The synthesis of CAS No. 400607-30-9 involves a multi-step process that typically starts with the preparation of the fluorene skeleton followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium catalysts in coupling reactions has been instrumental in constructing complex fluorene derivatives with high precision.

9,9-Diethylfluorene-2-boronic acid finds extensive applications in organic electronics due to its ability to act as a building block for constructing conjugated systems. In OLED research, this compound has been employed to develop materials with improved emission efficiency and longer operational lifetimes. Additionally, its role as a precursor in quantum dot synthesis has opened new avenues for next-generation display technologies.

In the realm of drug discovery, CAS No. 400607-30-9 has shown promise as a lead compound for developing bioactive molecules. Its unique structure allows for easy modification at various positions, enabling researchers to explore diverse pharmacophores with potential therapeutic applications. Recent studies have demonstrated its utility in designing inhibitors for kinase enzymes, which are critical targets in cancer therapy.

The growing interest in sustainable chemistry has also led to investigations into greener synthesis routes for 9,9-diethylfluorene-2-boronic acid. Researchers are exploring biocatalytic methods and recyclable catalysts to minimize environmental impact while maintaining high yields and product quality.

In conclusion, CAS No. 400607-30-9, or 9,9-diethylfluorene-2-boronic acid, stands out as a valuable compound with multifaceted applications across various scientific disciplines. Its structural versatility and functional group reactivity continue to drive innovative research directions, solidifying its position as a key player in modern chemical science.

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